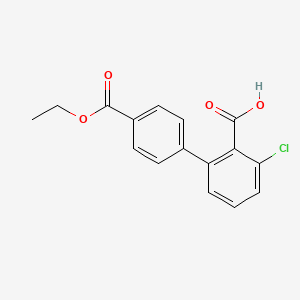
2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C16H13ClO4 It is a derivative of benzoic acid, featuring a chloro substituent at the second position and an ethoxycarbonylphenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and 4-ethoxycarbonylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-chlorobenzoic acid and 4-ethoxycarbonylphenylboronic acid.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and ethoxycarbonyl groups influence the reactivity of the aromatic ring, making it susceptible to further substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as converting the ester to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens can be used under controlled conditions to introduce new substituents onto the aromatic ring.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.
Hydrolysis Products: The hydrolysis of the ester group yields 2-chloro-5-(4-carboxyphenyl)benzoic acid.
Reduction Products: Reduction of the ester group results in the formation of 2-chloro-5-(4-hydroxyphenyl)benzoic acid.
科学的研究の応用
2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid depends on its application:
In Organic Synthesis: It acts as a building block, participating in various coupling reactions to form new carbon-carbon bonds.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The chloro and ethoxycarbonyl groups can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-Bromo-5-(4-ethoxycarbonylphenyl)benzoic acid: Similar structure but with a bromo substituent instead of a chloro substituent.
Uniqueness
2-Chloro-5-(4-ethoxycarbonylphenyl)benzoic acid is unique due to the specific combination of chloro and ethoxycarbonyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in applications where specific electronic or steric effects are desired.
特性
IUPAC Name |
2-chloro-5-(4-ethoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)15(18)19/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBYDSAVSVVQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691412 |
Source


|
| Record name | 4-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-55-1 |
Source


|
| Record name | 4-Chloro-4'-(ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














